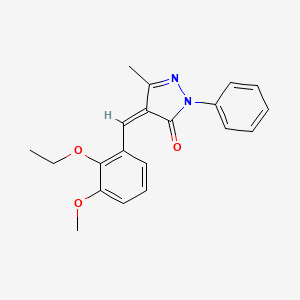![molecular formula C20H24N6O B5544721 2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar imidazole and pyrimidine derivatives often involves reactions like the aza-Wittig reaction and cyclization processes. These methods lead to various derivatives with specific structural features (Deng et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds shows certain features such as planarity in the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and specific dihedral angles between phenyl rings and this system, as seen in similar compounds (Hu et al., 2007).
Chemical Reactions and Properties
Compounds like 2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide typically exhibit interesting reactivity patterns due to their functional groups. They may undergo nucleophilic addition or cyclization reactions, as observed in similar structures (Rozentsveig et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often influenced by the specific arrangement and interactions of their molecular components, as evidenced in closely related compounds (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are determined by the molecular structure and functional groups present. The presence of imidazole, pyrimidine, and other aromatic groups often endows these compounds with unique chemical behaviors, which can be inferred from studies on similar molecular structures (Mohamed, 2021).
科学的研究の応用
Synthesis Techniques and Applications
- Nilotinib Synthesis : The synthesis process for Nilotinib, an antitumor agent, involves complex reactions including amidation and condensation steps, showcasing the compound's role in developing cancer treatments (Wang Cong-zhan, 2009).
- Structural Analysis : The study of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate provides insights into the planar structure of imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring systems, aiding in the design of molecules with desired properties (S. Deng et al., 2010).
- Regioselective Synthesis : The regioselective synthesis of 3-(sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-aminopyrimidines and N-(2,2-dichloro-2-phenylethylidene)arensulfonamides highlights the compound's application in creating sulfonamide derivatives with potential pharmaceutical uses (I. B. Rozentsveig et al., 2014).
Biological Evaluation and Antimicrobial Activity
- Anticancer and Anti-5-lipoxygenase Agents : The synthesis and biological evaluation of pyrazolopyrimidines derivatives reveal their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the chemical's contribution to the development of novel therapeutic agents (A. Rahmouni et al., 2016).
- Enzymatic Activity Enhancement : Compounds synthesized from pyrazolopyrimidinyl keto-esters have shown significant effects on increasing the reactivity of cellobiase, indicating their potential in enzymatic activity modulation and industrial applications (Mohamed Abd et al., 2008).
- Antibacterial Applications : The synthesis of novel heterocyclic compounds containing a sulfonamido moiety and their evaluation for antibacterial activity underscore the significance of such compounds in addressing antibiotic resistance and developing new antibacterial agents (M. E. Azab et al., 2013).
特性
IUPAC Name |
2-ethyl-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-4-15(5-2)20(27)25-17-8-6-16(7-9-17)24-18-12-19(23-14(3)22-18)26-11-10-21-13-26/h6-13,15H,4-5H2,1-3H3,(H,25,27)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHTJYBBLAMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)
![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)
![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)
![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)
![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)
![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)
![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)